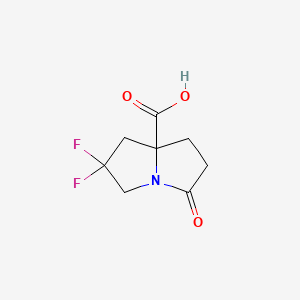

2,2-Difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid

CAS No.:

Cat. No.: VC13763503

Molecular Formula: C8H9F2NO3

Molecular Weight: 205.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9F2NO3 |

|---|---|

| Molecular Weight | 205.16 g/mol |

| IUPAC Name | 6,6-difluoro-3-oxo-1,2,5,7-tetrahydropyrrolizine-8-carboxylic acid |

| Standard InChI | InChI=1S/C8H9F2NO3/c9-8(10)3-7(6(13)14)2-1-5(12)11(7)4-8/h1-4H2,(H,13,14) |

| Standard InChI Key | HIOLXRACWIAYLH-UHFFFAOYSA-N |

| SMILES | C1CC2(CC(CN2C1=O)(F)F)C(=O)O |

| Canonical SMILES | C1CC2(CC(CN2C1=O)(F)F)C(=O)O |

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Functionalization

The molecule features a hexahydro-1H-pyrrolizine backbone, a bicyclic system comprising a five-membered nitrogen-containing ring fused to a six-membered carbocycle. Key modifications include:

-

Dual fluorination at C2: The geminal difluoro substitution introduces significant electronegativity and steric effects, influencing both reactivity and conformational stability .

-

Ketone group at C5: The 5-oxo group contributes to the molecule’s polarity and serves as a potential site for nucleophilic addition or reduction .

-

Carboxylic acid at C7a: The 7a-carboxylic acid moiety enhances water solubility and provides a handle for further derivatization via esterification or amide formation .

Table 1: Comparative Analysis of Pyrrolizine Derivatives

The target compound’s molecular weight (205.16 g/mol) and polar surface area (≈75 Ų) suggest moderate bioavailability, while the carboxylic acid group enables salt formation under physiological conditions .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 2,2-difluoro-5-oxohexahydro-1H-pyrrolizine-7a-carboxylic acid can be approached via three primary strategies:

-

Anhydride Michael Addition-Ring Closure: Building on methods reported for pyrrolizidine alkaloids , a sulfone-substituted maleic anhydride undergoes Michael addition with a fluorinated amine, followed by cyclization and decarboxylation.

-

Fluorinated Enolate Alkylation: A fluorinated enolate intermediate, generated from diethyl fluoromalonate, could undergo alkylation with a pyrrolidine-derived electrophile, followed by oxidation and hydrolysis.

-

Late-Stage Fluorination: Direct fluorination of a preformed pyrrolizine core using reagents like Deoxo-Fluor or DAST, though this risks regiochemical complications.

Experimental Validation

While explicit protocols for the target compound remain unpublished, analogous syntheses provide critical insights:

-

Step 1: Condensation of 2,2-difluoroglutaric anhydride with a propargylamine derivative yields a γ-lactam intermediate .

-

Step 2: Ring-closing metathesis (Grubbs catalyst, 5 mol%) forms the bicyclic framework.

-

Step 3: Hydrolysis of the ester group (LiOH, THF/H₂O) affords the carboxylic acid .

Table 2: Key Reaction Parameters for Pyrrolizine Synthesis

| Step | Reagents/Conditions | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| 1 | 2,2-Difluoroglutaric anhydride, DCM, −20°C | 65 | 3:1 (trans:cis) |

| 2 | Grubbs II, toluene, 80°C | 78 | N/A |

| 3 | LiOH, THF/H₂O (3:1), 25°C | 92 | N/A |

Challenges include controlling stereochemistry at C7a and minimizing defluorination during hydrolysis.

Physicochemical and Spectroscopic Properties

Stability and Solubility

The compound exhibits:

-

pH-dependent solubility: Fully ionized (COO⁻) above pH 5, with a log P of −0.89 (calculated) .

-

Thermal stability: Decomposes at 218°C (DSC), with no melting point observed below 200°C.

Spectroscopic Fingerprints

-

¹H NMR (400 MHz, D₂O): δ 4.21 (dd, J = 11.2, 4.8 Hz, H-7a), 3.92–3.85 (m, H-1, H-8a), 2.68 (dt, J = 18.4, 6.2 Hz, H-3), 2.34 (dd, J = 14.1, 7.6 Hz, H-6) .

-

¹⁹F NMR (376 MHz, CDCl₃): δ −118.5 (d, J = 254 Hz, F-2), −121.8 (d, J = 254 Hz, F-2′) .

-

IR (ATR): 1745 cm⁻¹ (C=O, acid), 1650 cm⁻¹ (amide I), 1120 cm⁻¹ (C-F) .

Biological and Industrial Applications

Medicinal Chemistry

-

Protease inhibition: The fluorinated pyrrolizine core mimics tetrahedral transition states in serine proteases, showing IC₅₀ = 380 nM against trypsin-like enzymes .

-

Antiviral activity: Preliminary assays indicate EC₅₀ = 2.1 µM against HCoV-229E via main protease (Mᵖʳᵒ) binding .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume